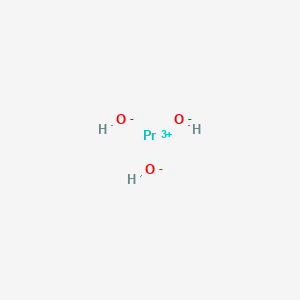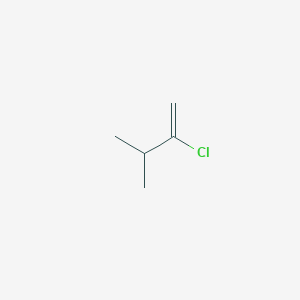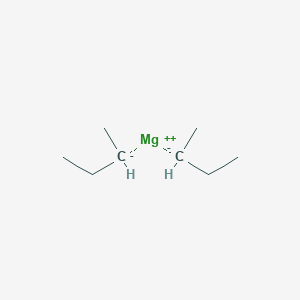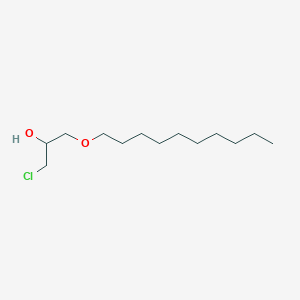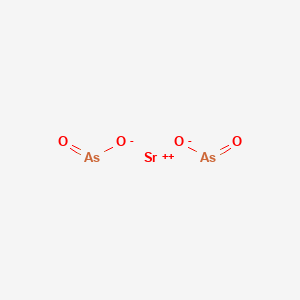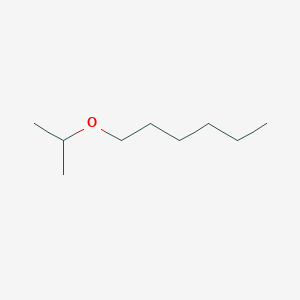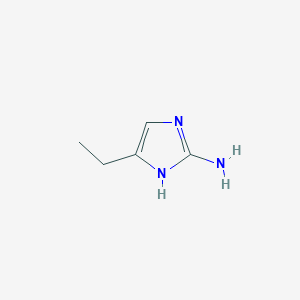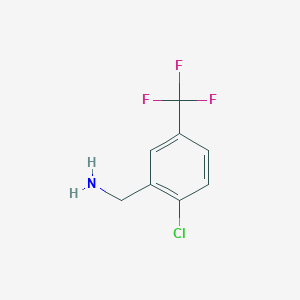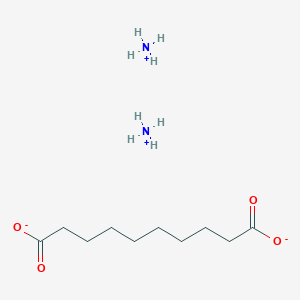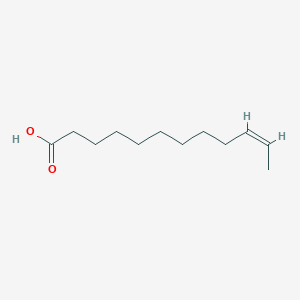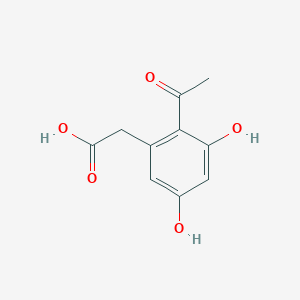
Curvulinic acid
Overview
Description
Mechanism of Action
Target of Action
It has been found in the brain, hindgut, and hemolymph of bombus terrestris (bumblebee) , suggesting it may interact with targets in these tissues.
Biochemical Pathways
It’s possible that this compound may influence multiple pathways given its presence in various tissues of Bombus terrestris .
Pharmacokinetics
Its solubility in DMSO suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid, also known as curvulinic acid, has been shown to inhibit seed germination, root growth, and shoot growth in Capsella bursa-pastoris by 73.3%, 73.5%, and 66.7%, respectively, when used at a concentration of 600 μg/ml . This suggests that it may have herbicidal properties.
Action Environment
The action of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid can be influenced by environmental factors. For instance, it is sensitive to air and light, and it needs to be stored in a dry and dark place . The compound’s efficacy and stability may also be affected by these factors.
Biochemical Analysis
Cellular Effects
2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid has been found to inhibit seed germination, root growth, and shoot growth in Capsella bursa-pastoris by 73.3%, 73.5%, and 66.7%, respectively, when used at a concentration of 600 μg/ml . This suggests that 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid may have significant effects on cellular processes.
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to air and light, suggesting that its effects may change over time due to degradation .
Metabolic Pathways
It is known that this compound is a metabolite in the species Bombus terrestris, found in the brain, hindgut, and hemolymph
Preparation Methods
The synthesis of Curvulinic acid typically involves the reaction of hydroxyphenylacetic acid with acetic anhydride under acidic conditions . The reaction proceeds through the acetylation of the hydroxy groups, followed by the formation of the acetic acid moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
Curvulinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or ether, and controlled temperatures. Major products formed from these reactions include quinones, alcohols, and halogenated compounds .
Scientific Research Applications
Curvulinic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Curvulinic acid can be compared with similar compounds such as:
2-(3,5-Dihydroxyphenyl)-3-oxobutanoic acid: This compound shares a similar structure but differs in the position of the acetyl group.
2-(4-Methoxyphenoxy)acetic acid: This compound has a methoxy group instead of hydroxyl groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHPPWGWEUVLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of curvulinic acid on plant development?
A1: this compound exhibits herbicidal activity by inhibiting seed germination and impeding seedling growth. Research indicates that this compound negatively impacts both root and shoot growth in Capsella bursa-pastoris, with a stronger inhibitory effect observed on root development []. At a concentration of 600 μg·mL−1, this compound significantly hindered root and shoot growth by 73.5% and 66.7%, respectively []. The study determined the IC50 values for root and shoot growth inhibition to be 204.7 μg·mL−1 and 281.1 μg·mL−1, respectively, indicating the concentration at which this compound inhibits 50% of root and shoot growth [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


